molecular formula C15H10ClN3O3S B5542709 4-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide

4-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide

Cat. No.: B5542709
M. Wt: 347.8 g/mol
InChI Key: WGJCMRIWBSOKHR-UHFFFAOYSA-N
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Description

4-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzothiazole family and has been synthesized using various methods.

Scientific Research Applications

Crystal Engineering and Molecular Interactions

In the realm of crystal engineering, the study of molecular interactions, particularly hydrogen and halogen bonds, is crucial. The compound's structural features facilitate the investigation of these interactions within crystal lattices. For instance, research on crystal engineering with hydrogen bonds and halogen bonds showcases the importance of weak and strong interactions in designing novel crystal structures. This includes the exploration of amide dimer tapes and iodo⋯nitro interactions, highlighting the compound's utility in elucidating structural insulation within hydrogen bonding and halogen bonding domains (Saha, Nangia, & Jaskólski, 2005).

Antimicrobial Activity

The compound has been studied for its antimicrobial properties, specifically against bacterial pathogens such as Streptococcus pyogenes. By synthesizing hydroxy-substituted benzothiazole derivatives and evaluating their antibacterial activity, researchers have demonstrated the potential of these derivatives, including 4-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide, to serve as potent antibacterial agents. This opens avenues for developing new therapeutics targeting resistant bacterial strains (Gupta, 2018).

Anticonvulsant and Sedative-Hypnotic Activity

In medicinal chemistry, derivatives of the compound have been synthesized and evaluated for their pharmacological effects, including anticonvulsant and sedative-hypnotic activities. These studies reveal the compound's relevance in neuroscience research, particularly in understanding and modulating the activity of benzodiazepine receptors. This highlights its potential in developing new treatments for neurological disorders such as epilepsy and anxiety (Faizi et al., 2017).

Solid-State Chemistry and Halogen Bonds

The investigation of halogen bonds in solid-state chemistry is another area where the compound finds application. Studies on molecular salts/cocrystals of related compounds demonstrate the critical role of halogen bonds in crystal stabilization. Such research not only deepens our understanding of solid-state interactions but also aids in the rational design of materials with desired properties (Oruganti et al., 2017).

Antibacterial Activity Against Pseudomonas aeruginosa

Further extending its antimicrobial application, the compound has been evaluated for its efficacy against Pseudomonas aeruginosa, a notorious pathogen associated with nosocomial infections. The synthesis of methoxy substituted benzothiazole derivatives, including those with nitrobenzamide functionalities, showcases the compound's potential in addressing the challenge of antimicrobial resistance (Gupta, 2018).

Properties

IUPAC Name

4-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3S/c1-8-3-2-4-12-13(8)17-15(23-12)18-14(20)10-6-5-9(16)7-11(10)19(21)22/h2-7H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJCMRIWBSOKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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